molecular formula C6H3F2I B1592211 1,2-Difluoro-3-iodobenzene CAS No. 64248-57-3

1,2-Difluoro-3-iodobenzene

Cat. No. B1592211
CAS RN: 64248-57-3
M. Wt: 239.99 g/mol
InChI Key: QXVGWYWOARYLCY-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-iodobenzene is a chemical compound with the molecular formula C6H3F2I . It has a molecular weight of 239.99 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1,2-Difluoro-3-iodobenzene is 1S/C6H3F2I/c7-4-2-1-3-5(9)6(4)8/h1-3H . This indicates that the molecule consists of a benzene ring with two fluorine atoms and one iodine atom attached .


Physical And Chemical Properties Analysis

1,2-Difluoro-3-iodobenzene is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . .

Scientific Research Applications

1. Solvent and Ligand in Organometallic Chemistry

1,2-Difluorobenzene and its derivatives, such as 1,2-Difluoro-3-iodobenzene, are acknowledged for their role as solvents or weakly coordinating ligands in organometallic chemistry. Their fluorine substituents diminish the π-electron density of the arene, rendering these compounds as relatively non-coordinating solvents or easily displaced ligands in transition-metal-based catalysis. This property is particularly advantageous in scenarios where non-interference with metal centers is desired (Pike, Crimmin, & Chaplin, 2017).

2. Precursor in Organic Synthesis

Difluorobenzenes, inclusive of 1,2-Difluoro-3-iodobenzene, serve as valuable precursors in organic synthesis. They are integral in various transformations, particularly in reactions involving the formation of benzynes and other intermediate structures. The chemistry of these compounds is leveraged to produce a myriad of synthetically valuable derivatives through techniques like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

3. Interactions in Supramolecular Chemistry

1,2-Difluoro-3-iodobenzene derivatives contribute to the formation of stable aggregates in supramolecular chemistry. These aggregates exhibit interesting behaviors like exceptionally short N⋯I contacts and interdigitation of perfluorocarbon and hydrocarbon modules due to cooperative interactions. This is evident in the behavior of compounds like 1-iodoperfluoroalkanes when they interact with tetramethylethylenediamine, offering insights into the delicate intermolecular forces at play (Fontana et al., 2002).

4. Role in Biodegradation Studies

Compounds related to 1,2-Difluoro-3-iodobenzene, like difluorobenzenes, are studied for their biodegradability. These studies are crucial in understanding the environmental impact and microbial degradation pathways of these compounds, commonly used as intermediates in industrial processes for manufacturing pharmaceuticals and agricultural chemicals (Moreira et al., 2009).

5. Potential in Photophysical Studies

1,2-Difluoro-3-iodobenzene and its fluorinated derivatives are subjects of photophysical studies, particularly in understanding the UV photodissociation dynamics. These studies offer valuable insights into the effects of fluorination on the photochemistry of iodobenzenes, enhancing the understanding of their behavior under UV light and the potential for applications in photophysics (Murdock et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,2-difluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVGWYWOARYLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597766
Record name 1,2-Difluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-3-iodobenzene

CAS RN

64248-57-3
Record name 1,2-Difluoro-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-difluoro-3-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Rausis, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Six different fluoroarenes were submitted to the same transformations. Direct deprotonation with alkyllithium or lithium dialkylamide as reagents and subsequent carboxylation afforded …
W Erb, F Mongin - Tetrahedron, 2016 - Elsevier
The base-catalyzed arene halogen ‘dance’was discovered in 1959 when, upon reaction of sodium amide with polyhalogenobenzenes in liquid ammonia, 1, 2, 4-tribromobenzene was …
Number of citations: 45 www.sciencedirect.com
M Yang, P Wang, XL Chen, CZ Lu - New Journal of Chemistry, 2022 - pubs.rsc.org
Persistent room temperature phosphorescence (pRTP) has aroused increasing interest. Here we report an ortho-substituted compound in which two o-bromophenylsulfides and a …
Number of citations: 2 pubs.rsc.org
S Chacko, HIM Boshoff, V Singh… - Journal of medicinal …, 2018 - ACS Publications
New drugs and molecular targets are urgently needed to address the emergence and spread of drug-resistant tuberculosis. Mycobacterium tuberculosis (Mtb) inosine 5′-…
Number of citations: 36 pubs.acs.org
KJ Bitting - 2018 - search.proquest.com
Carbon–hydrogen bond functionalization is a highly desirable transformation as C–H bonds are plentiful in feedstock chemicals and the direct introduction of valuable functional groups …
Number of citations: 2 search.proquest.com

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